1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole
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Overview
Description
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a pyrene moiety, which is known for its fluorescence properties, making it useful in various scientific applications .
Preparation Methods
The synthesis of 1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and pyrene-1-carbaldehyde.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like Lewis acids . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole has several scientific research applications:
Fluorescent Probes: Due to the presence of the pyrene moiety, this compound exhibits strong fluorescence, making it useful as a fluorescent probe in biochemical assays and imaging.
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting various analytes, including metal ions and organic molecules.
Biological Studies: It is employed in studying biological processes, such as protein-ligand interactions and cellular imaging.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole is primarily based on its fluorescence properties. The pyrene moiety absorbs light and emits fluorescence, which can be detected and measured. This property is utilized in various applications, such as imaging and sensing . The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied .
Comparison with Similar Compounds
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-Methylindole: Lacks the pyrene moiety and thus does not exhibit fluorescence properties.
Pyrene-1-carbaldehyde: Contains the pyrene moiety but lacks the indole structure, limiting its applications in biological studies.
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: Another fluorescent compound with different structural features and applications.
The uniqueness of this compound lies in its combination of the indole and pyrene moieties, providing a versatile platform for various scientific applications .
Properties
CAS No. |
185619-99-2 |
---|---|
Molecular Formula |
C26H21N |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-methyl-5-(pyren-1-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C26H21N/c1-27-14-13-22-16-17(5-12-24(22)27)15-21-9-8-20-7-6-18-3-2-4-19-10-11-23(21)26(20)25(18)19/h2-12,16H,13-15H2,1H3 |
InChI Key |
NKBUZYHDVWGMPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origin of Product |
United States |
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